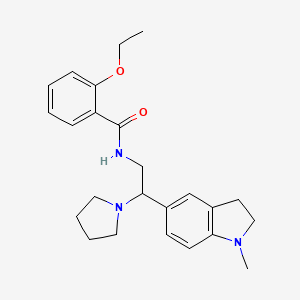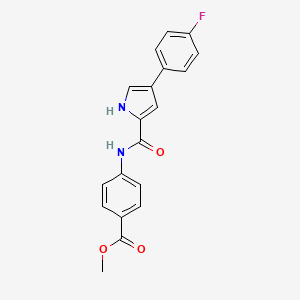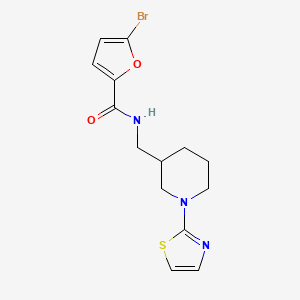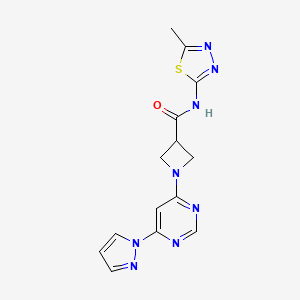
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C30H38N4O5 and its molecular weight is 534.657. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Quinazolinone derivatives, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, through various synthetic routes, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens. This indicates the relevance of such compounds in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2013).
Antifolate Activity
Compounds with a quinazoline backbone have been investigated for their inhibitory activity against thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The study of these compounds contributes to the search for new anticancer agents, particularly those with the potential to disrupt folate metabolism in cancer cells (Marsham et al., 1989).
Synthesis of Heterocyclic Compounds
Research into the catalytic reactions of compounds containing prop-2-ynyl groups has led to the development of methods for synthesizing a variety of heterocyclic derivatives. These synthetic methodologies are valuable for the production of compounds with potential pharmacological activities, including those related to the core structure of the compound (Bacchi et al., 2005).
Analgesic and Anti-inflammatory Agents
Research on benzodifuran derivatives has explored their potential as anti-inflammatory and analgesic agents. This highlights the versatility of complex organic molecules in the search for new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of Antidepressants
The investigation into quinazoline derivatives as 5-HT3 receptor antagonists for their potential antidepressant effects exemplifies the ongoing search for novel treatments for depression. This research underscores the importance of structural diversity in drug discovery programs targeting central nervous system disorders (Mahesh et al., 2011).
Propriétés
Numéro CAS |
866346-11-4 |
|---|---|
Formule moléculaire |
C30H38N4O5 |
Poids moléculaire |
534.657 |
Nom IUPAC |
4-[[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H38N4O5/c1-39-19-7-17-31-27(35)21-33-26-11-6-5-10-25(26)29(37)34(30(33)38)20-23-12-14-24(15-13-23)28(36)32-18-16-22-8-3-2-4-9-22/h2-6,8-11,23-24H,7,12-21H2,1H3,(H,31,35)(H,32,36) |
Clé InChI |
ZECPTFLWINKSNK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)
![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)
![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)



